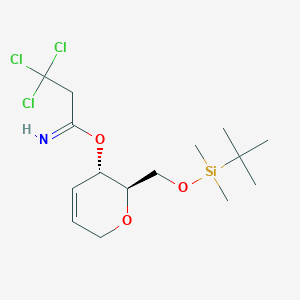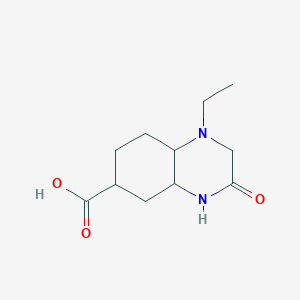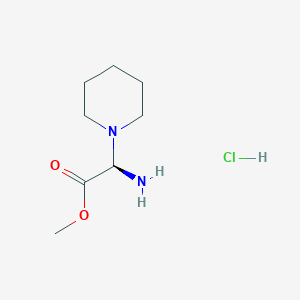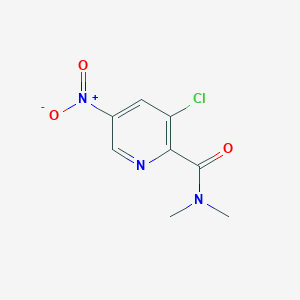![molecular formula C12H16N2 B13011817 N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a compound that features a bicyclic structure fused with a pyridine ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where an appropriately substituted bromobenzene is reacted with magnesium to form the Grignard reagent, which is then reacted with norcamphor to yield the desired alcohol . This alcohol can then be further reacted with an alkyl halide to form the target compound .
Chemical Reactions Analysis
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar structural features and potential therapeutic applications.
The uniqueness of this compound lies in its specific bicyclic structure fused with a pyridine ring, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2 |
InChI Key |
QKISGKFQADQVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
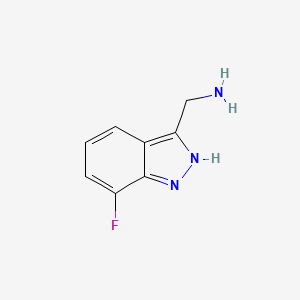
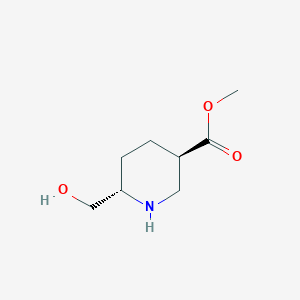
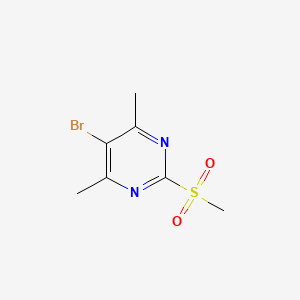
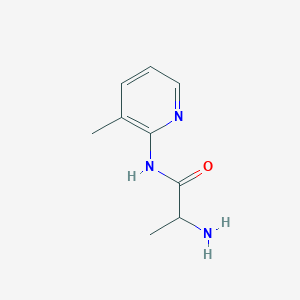
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
